molecular formula C21H13Cl3N2S B4290993 (2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B4290993
M. Wt: 431.8 g/mol
InChI Key: YBMKBIXQLFXHNQ-UHFFFAOYSA-N
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Description

(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated ketone or aldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the chlorinated thiazole derivative with aniline or its substituted derivatives under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial metabolism or cellular signaling pathways.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or therapeutic effects.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-3-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2S/c22-15-8-6-14(7-9-15)20-13-27-21(26(20)17-4-2-1-3-5-17)25-19-12-16(23)10-11-18(19)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMKBIXQLFXHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Reactant of Route 2
Reactant of Route 2
(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Reactant of Route 3
Reactant of Route 3
(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Reactant of Route 4
(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Reactant of Route 5
Reactant of Route 5
(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Reactant of Route 6
Reactant of Route 6
(2Z)-4-(4-CHLOROPHENYL)-N-(2,5-DICHLOROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

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